Cas no 2228593-51-7 (tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate)

Tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate is a specialized carbamate derivative featuring a 3-methoxyazetidine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural complexity, which combines a carbamate-protected amine with a substituted azetidine ring. The tert-butyl group enhances stability, while the methoxyazetidine component offers potential for further functionalization. Its rigid, heterocyclic framework may contribute to improved binding affinity in drug discovery applications. The compound’s well-defined synthetic route and purity make it suitable for use as an intermediate in the development of bioactive molecules, particularly in targeting central nervous system (CNS) or enzyme modulation studies.
tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate structure
2228593-51-7 structure
Product Name:tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate
CAS No:2228593-51-7
MF:C17H26N2O3
MW:306.399944782257
CID:5939065
PubChem ID:165621319
Update Time:2025-06-09

tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate
    • tert-butyl N-{5-[(3-methoxyazetidin-3-yl)methyl]-2-methylphenyl}carbamate
    • 2228593-51-7
    • EN300-1876950
    • Inchi: 1S/C17H26N2O3/c1-12-6-7-13(9-17(21-5)10-18-11-17)8-14(12)19-15(20)22-16(2,3)4/h6-8,18H,9-11H2,1-5H3,(H,19,20)
    • InChI Key: HNZJNLMZRBXWJJ-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2C=CC(C)=C(C=2)NC(=O)OC(C)(C)C)CNC1

Computed Properties

  • Exact Mass: 306.19434270g/mol
  • Monoisotopic Mass: 306.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 59.6Ų

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tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate Related Literature

Additional information on tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate

Comprehensive Overview of tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate (CAS No. 2228593-51-7)

The compound tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate (CAS No. 2228593-51-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a methoxyazetidine moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

One of the key reasons for the growing interest in tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate is its role in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its conformational rigidity and ability to improve the pharmacokinetic properties of drug candidates. This compound's methoxy substitution further enhances its solubility and metabolic stability, making it a promising scaffold for targeted drug delivery systems.

In recent years, the demand for small molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. CAS No. 2228593-51-7 aligns with these trends, as its structural features allow for precise modifications to optimize binding affinity and selectivity toward biological targets. For instance, its carbamate group can serve as a protecting group in peptide synthesis or be leveraged to modulate drug-receptor interactions.

Another area where tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate shows promise is in the field of neuropharmacology. The azetidine scaffold is frequently explored in the design of GABA receptor modulators and dopamine agonists, which are critical for treating neurological disorders such as Parkinson's disease and anxiety disorders. Researchers are also investigating its potential as a building block for covalent inhibitors, which are gaining traction in cancer therapy.

From a synthetic chemistry perspective, the preparation of CAS No. 2228593-51-7 involves multi-step organic transformations, including alkylation, carbamate formation, and heterocyclic ring construction. These processes require careful optimization to ensure high yield and purity, which are essential for its application in high-throughput screening and lead optimization campaigns. The compound's tert-butyl group also offers advantages in solid-phase synthesis, a technique widely used in combinatorial chemistry.

Given the increasing focus on sustainable chemistry, efforts are underway to develop greener synthetic routes for tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate. Innovations such as catalytic methods and flow chemistry are being explored to minimize waste and reduce the environmental footprint of its production. These advancements align with the broader industry shift toward green pharmaceuticals and eco-friendly manufacturing.

In summary, tert-butyl N-{5-(3-methoxyazetidin-3-yl)methyl-2-methylphenyl}carbamate (CAS No. 2228593-51-7) represents a versatile and highly functionalized compound with broad applicability in drug discovery and chemical biology. Its structural features, including the azetidine ring and carbamate group, make it a valuable tool for researchers aiming to develop next-generation therapeutics. As the fields of precision medicine and sustainable chemistry continue to evolve, this compound is poised to play a pivotal role in shaping the future of pharmaceutical innovation.

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